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molecular formula C10H8F2N2O2 B8663661 Ethyl 5-cyano-2-(difluoromethyl)nicotinate

Ethyl 5-cyano-2-(difluoromethyl)nicotinate

Cat. No. B8663661
M. Wt: 226.18 g/mol
InChI Key: CBGXVKOBMSOOIS-UHFFFAOYSA-N
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Patent
US09006257B2

Procedure details

To a solution of cyanoacetic acid (2.0 g, 23.53 mmol) in 1,4-dioxane (10 mL) was added N,N-dimethylformamide dimethylacetal (3.35 g, 28.23 mmol) and the reaction mixture was heated at 80° C. for 4 h. Then the reaction mixture was concentrated, diluted with Et2O and filtered through a pad of silica. The filtrate was concentrated to afford 2.37 g of (E)-3-(dimethylamino)acrylonitrile which was taken to the next step without further purification. To a solution of (Z)-ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (5.5 g, 24.77 mmol) in DMF (15 mL) at 65° C. was added (E)-3-(dimethylamino)acrylonitrile (2.37 g, 24.77 mmol) dropwise and the reaction mixture was heated at the same temperature for 5 h. Then NH4OAc (2.86 g, 37.15 mmol) was added to the reaction mixture and heating was continued for 12 h. Then the reaction mixture was quenched with water at rt and was extracted with Et2O. The organic layer was separated, dried, filtered and concentrated. The residue was purified by column chromatography to afford 1.3 g of the title product. 1H NMR (300 MHz, DMSO-d6): δ 9.09 (s, 1H), 8.60 (s, 1H), 7.62-7.26 (t, J=54 Hz, 1H), 4.51-4.44 (q, J=7.2 Hz, 2H), 1.46-1.42 (t, J=7.2 Hz, 3H); MS [M+H]+: 227.38.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
2.86 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O/[CH:4]=[C:5](/[C:11](=O)[CH:12]([F:14])[F:13])\[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.C[N:17](C)/[CH:18]=[CH:19]/[C:20]#[N:21]>CN(C=O)C>[C:20]([C:19]1[CH:18]=[N:17][C:11]([CH:12]([F:13])[F:14])=[C:5]([CH:4]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:21]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)O\C=C(/C(=O)OCC)\C(C(F)F)=O
Name
Quantity
2.37 g
Type
reactant
Smiles
CN(/C=C/C#N)C
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
NH4OAc
Quantity
2.86 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was taken to the next step without further purification
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at the same temperature for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was quenched with water at rt
EXTRACTION
Type
EXTRACTION
Details
was extracted with Et2O
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)C=1C=NC(=C(C(=O)OCC)C1)C(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 23.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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